ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a sulfamoyl group, and a carboxylate ester. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrothieno[2,3-c]pyridine ring, the introduction of the amide and sulfamoyl groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Highly Functionalized Tetrahydropyridines : A study by Zhu et al. (2003) demonstrated the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in a phosphine-catalyzed annulation.
- Generation of Pyrido and Thieno Pyrimidines : Bakhite, Al‐Sehemi, and Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidines starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates Bakhite, Al‐Sehemi, and Yamada (2005).
- Characterization of Carboxylate-rich Diiron(II) Complexes : Research by Carson and Lippard (2006) involved the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, contributing to our understanding of the hydroxylase component of soluble methane monooxygenase Carson and Lippard (2006).
Biological and Pharmaceutical Applications
- Antimicrobial and Anticancer Potential : Abu-Melha (2014) synthesized a compound involving ethyl carboxylate derivative for evaluating its antimicrobial properties. This highlights the potential use of these compounds in developing novel antimicrobial agents Abu-Melha (2014).
- Anticancer Research : A study by Temple et al. (1983) explored the synthesis of pyridooxazines and pyridothiazines, assessing their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, pointing to their potential as anticancer agents Temple et al. (1983).
Innovative Synthesis Techniques
- Microwave-mediated Synthesis : The research by Eynde et al. (2001) demonstrated a microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, showcasing an innovative approach in chemical synthesis Eynde et al. (2001).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O5S2.ClH/c1-6-9-16-31(17-10-7-2)38(34,35)22-13-11-21(12-14-22)26(32)29-27-25(28(33)36-8-3)23-15-18-30(20(4)5)19-24(23)37-27;/h11-14,20H,6-10,15-19H2,1-5H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWGNBNSWTILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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